5-(Dimethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Dimethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a carbonitrile group attached to an oxazole ring
Preparation Methods
The synthesis of 5-(Dimethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitrobenzaldehyde with dimethylamine and a suitable nitrile source can lead to the formation of the desired oxazole derivative. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, specific solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
5-(Dimethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Dimethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-(Dimethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile can be compared with other oxazole derivatives, such as:
2-(4-Nitrophenyl)-1,3-oxazole-4-carbonitrile: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
5-(Dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile: Lacks the nitro group, which may influence its electron transfer properties
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C12H10N4O3/c1-15(2)12-10(7-13)14-11(19-12)8-3-5-9(6-4-8)16(17)18/h3-6H,1-2H3 |
InChI Key |
PEASTMSUFMOWOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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